molecular formula C14H17N3 B12112235 11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine CAS No. 69602-09-1

11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine

Cat. No.: B12112235
CAS No.: 69602-09-1
M. Wt: 227.30 g/mol
InChI Key: QKCACOBMNYBGJV-UHFFFAOYSA-N
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Description

11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine typically involves multi-step organic reactions. The process may start with the preparation of a quinuclidine derivative, followed by cyclization with a benzodiazepine precursor under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine may have applications in various fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic uses due to its psychoactive properties.

    Industry: May be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for compounds in the benzodiazepine family typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of GABA, a neurotransmitter that inhibits neuronal activity, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

11,11a-Dihydro-10H-quinuclidino(2,3-c)-1,5-benzodiazepine may have unique structural features or pharmacological properties that distinguish it from other benzodiazepines. These could include differences in binding affinity, metabolic stability, or therapeutic applications.

Properties

CAS No.

69602-09-1

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-2,4,6,8-tetraene

InChI

InChI=1S/C14H17N3/c1-2-4-12-11(3-1)15-9-13-14(16-12)10-5-7-17(13)8-6-10/h1-4,10,13,15H,5-9H2

InChI Key

QKCACOBMNYBGJV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=NC4=CC=CC=C4NCC32

Origin of Product

United States

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